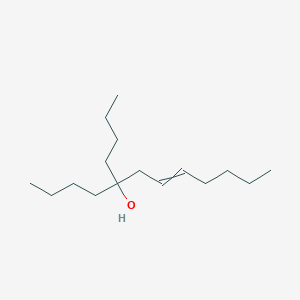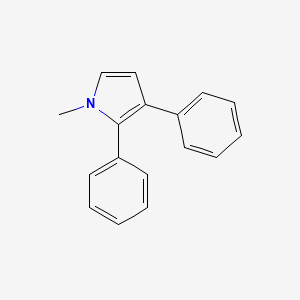![molecular formula C28H42N2O3 B14297289 {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid CAS No. 116237-85-5](/img/structure/B14297289.png)
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a hexadecylphenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Substitution with Hexadecylphenyl Group: The hexadecylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazine ring is treated with hexadecylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the substituted pyrazine with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- {[5-(4-Decylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Dodecylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Tetradecylphenyl)pyrazin-2-YL]oxy}acetic acid
Uniqueness
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid stands out due to its longer alkyl chain, which can enhance its lipophilicity and membrane permeability
特性
CAS番号 |
116237-85-5 |
|---|---|
分子式 |
C28H42N2O3 |
分子量 |
454.6 g/mol |
IUPAC名 |
2-[5-(4-hexadecylphenyl)pyrazin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C28H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)26-21-30-27(22-29-26)33-23-28(31)32/h17-22H,2-16,23H2,1H3,(H,31,32) |
InChIキー |
BRSRNNAFIKJAPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)



![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)


![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)





